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Compound of Interest

Compound Name:
1-Methyl-4-(4-piperidyl)piperazine

Dihydrochloride

Cat. No.: B580792 Get Quote

For researchers, scientists, and drug development professionals, understanding the cross-

reactivity of drug candidates is paramount to predicting potential off-target effects and ensuring

therapeutic specificity. While direct cross-reactivity studies on 1-Methyl-4-(4-
piperidyl)piperazine Dihydrochloride are not extensively available in the public domain,

analysis of structurally related piperazine and piperidine derivatives provides valuable insights

into their potential pharmacological promiscuity. This guide offers a comparative overview of the

receptor binding profiles of such derivatives, supported by available experimental data.

An examination of various substituted piperazine and piperidine analogs reveals a propensity

for interaction with multiple receptor systems, most notably sigma and histamine receptors. The

data underscores the subtle structural modifications that can significantly alter affinity and

selectivity, a critical consideration in drug design and development.

Receptor Binding Affinity of Piperazine and
Piperidine Derivatives
The following table summarizes the binding affinities (Ki in nM and pA2 values) of various

piperazine and piperidine derivatives for different receptors, illustrating their cross-reactivity

profiles. Lower Ki and higher pA2 values indicate stronger binding affinity.
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Compound
ID

Core
Scaffold

Substituent
s

Target
Receptor

Binding
Affinity (Ki,
nM)

Functional
Assay (pA2)

1a Piperazine

1-{4-[4-(7-

phenoxyhept

yl)piperazin-

1-yl]butyl}-1-

[4-

(trifluorometh

yl)benzyl]gua

nidine

Histamine H3 - 8.43[1][2]

Histamine H1 - 6.70[1][2]

1b Piperazine

1-{4-[4-(7-

phenoxyhept

yl)piperazin-

1-yl]butyl}-1-

(4-

nitrobenzyl)g

uanidine

Histamine H3 - 8.49[1][2]

Histamine H1 - 6.46[1][2]

1c Piperazine

1-benzyl-1-

{4-[4-(7-

phenoxyhept

yl)piperazin-

1-

yl]butyl}guani

dine

Histamine H3 pKi = 7.9 8.21[1][2]

Histamine H1 - -
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2a Piperidine

1-{4-[4-(7-

phenoxyhept

yl)piperidin-1-

yl]butyl}-1-

benzylguanidi

ne

Histamine H3 - 7.90[1]

2b Piperidine

1-{4-[4-(7-

phenoxyhept

yl)piperidin-1-

yl]butyl}-1-(4-

trifluoromethy

lbenzyl)guani

dine

Histamine H3 - 8.35[1]

Histamine H1 - 6.90[1]

Sulfonamide

Derivative
Piperidine

4-benzyl-1-

(3-

iodobenzylsul

fonyl)piperidi

ne

Sigma σ1 0.96 ± 0.05 -

Sigma σ2 91.8 ± 8.1 -

Insights from Experimental Data
The presented data highlights several key observations:

Histamine Receptor Activity: Several piperazine derivatives exhibit high affinity for the

histamine H3 receptor, with some also showing weaker, but competitive, antagonism at the

H1 receptor.[1][2] This suggests a potential for cross-reactivity between these two histamine

receptor subtypes.

Impact of Core Scaffold: Replacing the piperazine scaffold with a piperidine ring can slightly

decrease the antagonistic activity at the H3 receptor, as seen in the comparison between

compounds 1b and 2b.[1]
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Sigma Receptor Affinity: Piperidine derivatives, particularly halogenated sulfonamides, have

been shown to possess high affinity and selectivity for the sigma σ1 receptor over the σ2

receptor.[3] This indicates that the piperidine core can be a privileged scaffold for targeting

sigma receptors.

Experimental Protocols
The data presented in this guide is derived from established in vitro experimental protocols.

Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for

a specific receptor. The general workflow for such an assay is as follows:

Prepare cell membranes
expressing the target receptor

Incubate membranes with a
radiolabeled ligand and the test compound

Separate bound and
free radioligand

Measure radioactivity of
the bound ligand

Analyze data to determine
Ki values

Click to download full resolution via product page

Radioligand Binding Assay Workflow
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In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated

with a preparation of cell membranes expressing that receptor. The test compound is added at

various concentrations to compete with the radioligand for binding. By measuring the

displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be

determined, which is a measure of its binding affinity.

Functional Assays (e.g., Guinea Pig Jejunum Assay)
Functional assays measure the biological effect of a compound on a tissue or cell. For

histamine H3 receptor antagonists, a common assay involves the use of isolated guinea pig

jejunum.

Isolate guinea pig
jejunum tissue

Mount tissue in an
organ bath

Electrically stimulate to induce
contractions mediated by histamine release

Add test compound
(H3 antagonist)

Measure the potentiation
of contractions Calculate pA2 value

Click to download full resolution via product page

Functional Assay for H3 Receptor Antagonism

In this ex vivo model, electrical stimulation of the jejunum causes the release of acetylcholine,

which is inhibited by histamine acting on H3 autoreceptors. An H3 receptor antagonist will block

this inhibitory effect, leading to a potentiation of the electrically induced contractions. The pA2

value is then calculated, which represents the negative logarithm of the molar concentration of

an antagonist that produces a two-fold shift to the right in an agonist's concentration-response

curve.

Conclusion
While direct cross-reactivity data for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is

limited, the analysis of its structural analogs provides a valuable framework for predicting its

potential off-target interactions. The piperazine and piperidine cores are versatile scaffolds that

can be tailored to interact with a range of receptors, including histamine and sigma receptors.

The presented data emphasizes the importance of comprehensive pharmacological profiling,

including binding and functional assays, to characterize the selectivity of novel drug candidates

and mitigate the risk of unintended cross-reactivity. Further studies are warranted to elucidate

the specific cross-reactivity profile of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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